

4-oxo-1H-pyridine-2-carbaldehyde spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: 4-Hydroxypicolinaldehyde

Cat. No.: B3079112

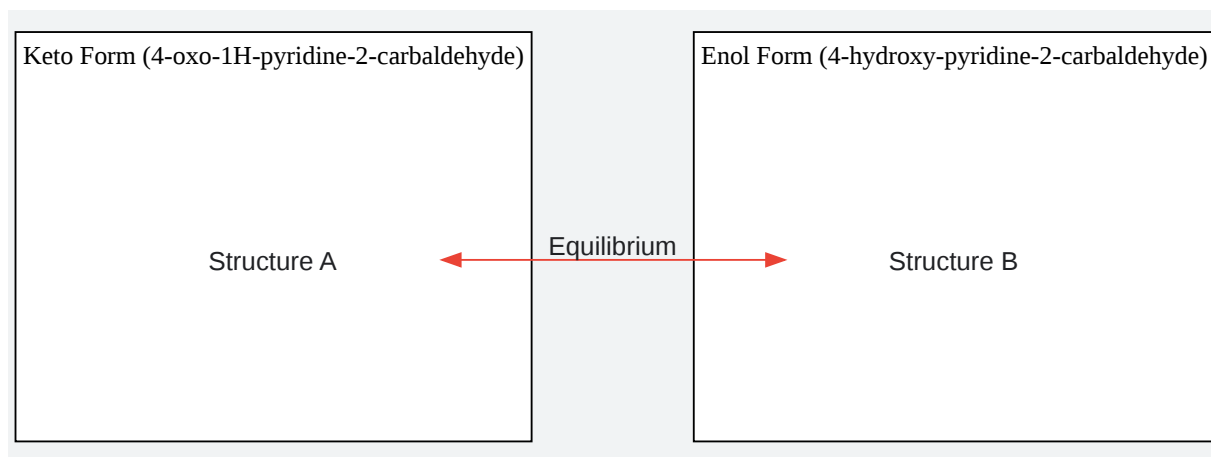
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An In-depth Technical Guide to the Spectroscopic Profile of 4-oxo-1H-pyridine-2-carbaldehyde

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-oxo-1H-pyridine-2-carbaldehyde, a pyridinone derivative of significant interest in medicinal chemistry and organic synthesis. As a bifunctional molecule, its structural elucidation is paramount for researchers in drug development. This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles. The insights provided herein are based on the analysis of its structural features and comparison with analogous compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Structure and Tautomerism

4-oxo-1H-pyridine-2-carbaldehyde, with the molecular formula $C_6H_5NO_2$, primarily exists in a dynamic equilibrium between its keto (pyridinone) and enol (hydroxypyridine) forms. This tautomerism is a critical factor influencing its spectroscopic signature, with the keto form generally predominating in most solvents.[\[1\]](#) Understanding this equilibrium is fundamental to interpreting the spectral data accurately.



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Caption: Keto-enol tautomerism of 4-oxo-1H-pyridine-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of 4-oxo-1H-pyridine-2-carbaldehyde, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for NMR analysis ensures reproducibility and accuracy.

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in a clean NMR tube. DMSO- d_6 is often preferred for pyridinone derivatives due to its ability to dissolve polar compounds and reveal exchangeable protons like N-H.
- **Instrument Setup:** Calibrate and shim the NMR spectrometer (typically 400 MHz or higher for detailed analysis) to ensure magnetic field homogeneity.

- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
- ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon atoms. A larger number of scans (1024 or more) is typically required due to the lower natural abundance of ¹³C.

¹H NMR Spectral Data Interpretation

The proton NMR spectrum provides a unique fingerprint of the molecule. The expected chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and aldehyde groups, as well as the ring nitrogen.

Proton Assignment	Expected Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
Aldehyde-H	9.8 - 10.2	Singlet (s)	-	Highly deshielded due to the adjacent carbonyl group.
H-3	6.5 - 6.8	Doublet (d)	~7-8	Coupled to H-5.
H-5	7.6 - 7.9	Doublet of doublets (dd)	~7-8, ~2-3	Coupled to H-3 and H-6.
H-6	8.2 - 8.5	Doublet (d)	~2-3	Coupled to H-5.
N-H (Amide/Lactam)	11.0 - 13.0	Broad singlet (br s)	-	Chemical shift is highly dependent on solvent and concentration. Exchangeable with D ₂ O.

Causality: The aldehyde proton is the most downfield due to the strong anisotropic effect of its carbonyl group. The protons on the pyridine ring exhibit a clear coupling pattern. H-6 is

significantly downfield due to its proximity to the electron-withdrawing nitrogen atom. The broadness of the N-H peak is a result of quadrupole broadening and chemical exchange.

¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum confirms the carbon backbone of the molecule.

Carbon Assignment	Expected Chemical Shift (δ, ppm)	Notes
Aldehyde C=O	190 - 195	The most deshielded carbon due to direct bonding to oxygen.
Ring C=O (C-4)	175 - 180	Characteristic chemical shift for a pyridinone carbonyl.
C-2	150 - 155	Attached to the aldehyde group and adjacent to nitrogen.
C-6	140 - 145	Deshielded due to proximity to the ring nitrogen.
C-3	115 - 120	Shielded relative to other ring carbons.
C-5	135 - 140	Less deshielded than C-6.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, providing crucial evidence for the dominant tautomeric form.

Experimental Protocol: IR Spectroscopy

- **Sample Preparation (ATR):** Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

- **Background Correction:** A background spectrum of the clean ATR crystal should be taken and automatically subtracted from the sample spectrum.

IR Spectral Data Interpretation

The IR spectrum is expected to show strong absorption bands corresponding to the carbonyl and N-H groups, confirming the prevalence of the keto form.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity	Notes
N-H Stretch	3100 - 3300	Medium, Broad	Characteristic of the amide/lactam N-H group.
Aromatic C-H Stretch	3000 - 3100	Medium	
Aldehyde C=O Stretch	1700 - 1720	Strong, Sharp	Distinct from the ring carbonyl.
Ring C=O Stretch (Amide)	1650 - 1670	Strong, Sharp	Lower frequency due to resonance within the pyridinone ring.
C=C & C=N Stretches	1550 - 1620	Medium-Strong	Aromatic ring vibrations.

Causality: The presence of two distinct, strong carbonyl peaks is a key diagnostic feature. The lower frequency of the ring C=O compared to the aldehyde C=O is due to its amide character and conjugation within the ring system, which weakens the double bond character.^[4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of fragmentation patterns.

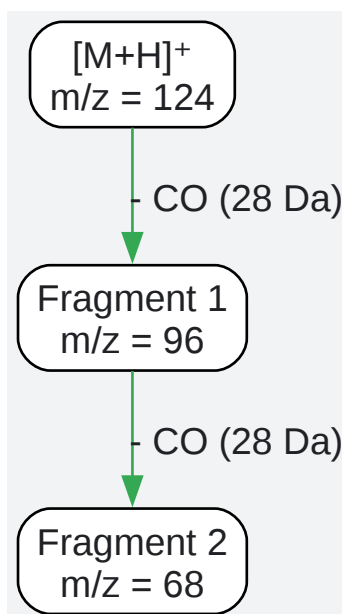
Experimental Protocol: Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent like methanol or acetonitrile.
- Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) for a soft ionization that preserves the molecular ion.
- Data Acquisition: Acquire the mass spectrum, scanning a suitable m/z (mass-to-charge ratio) range (e.g., 50-500 amu).

MS Spectral Data Interpretation

The molecular formula $C_6H_5NO_2$ gives an exact mass of approximately 123.03 g/mol .

- Molecular Ion (M^+): The ESI-MS spectrum in positive mode is expected to show a prominent peak at $m/z = 124$ $[M+H]^+$.
- Fragmentation Analysis: The molecule is expected to undergo characteristic fragmentation upon collision-induced dissociation. A primary fragmentation pathway involves the loss of the aldehyde group.



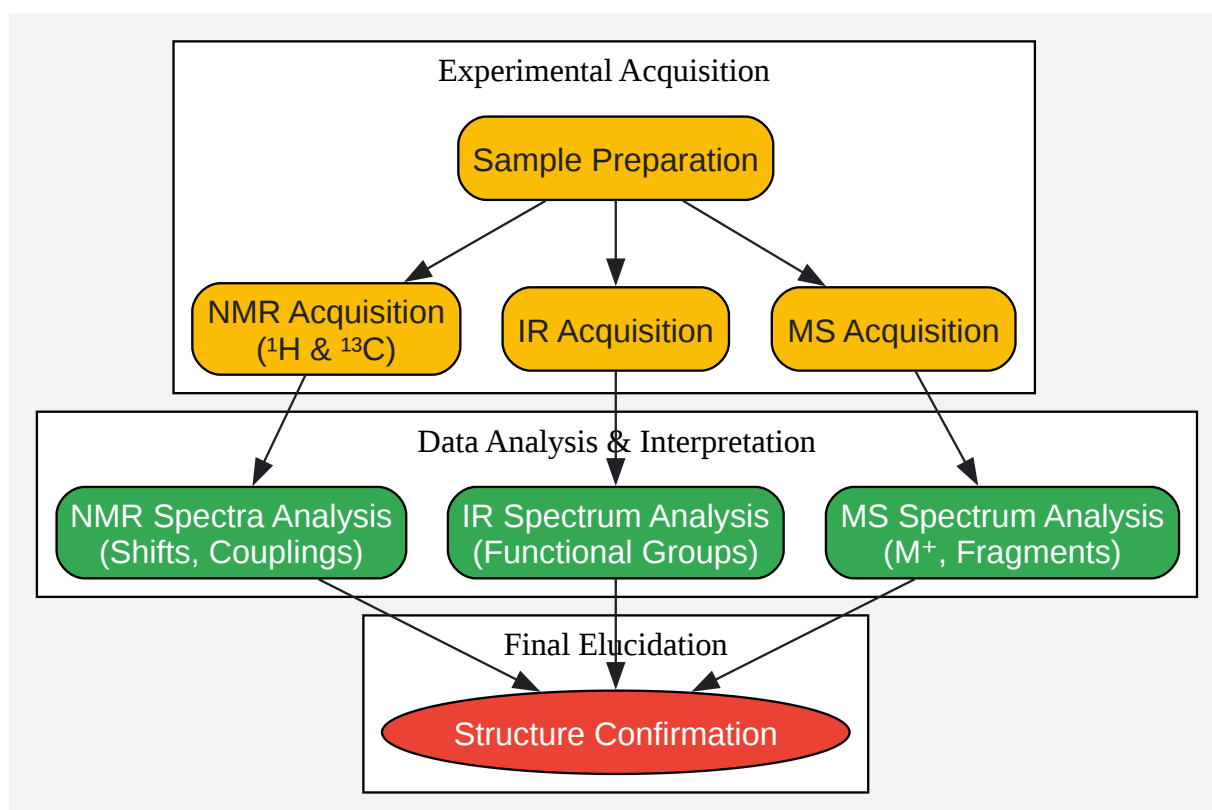
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Caption: A plausible fragmentation pathway for 4-oxo-1H-pyridine-2-carbaldehyde.

Causality: The initial and most favorable fragmentation is the loss of carbon monoxide (CO) from the aldehyde group, a common fragmentation pattern for aromatic aldehydes, resulting in a fragment at m/z 96.[5] A subsequent loss of another CO molecule from the ring carbonyl could lead to a fragment at m/z 68.

Integrated Spectroscopic Workflow

A comprehensive characterization relies on an integrated approach where data from all techniques are synthesized to build a self-validating conclusion.



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Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The spectroscopic profile of 4-oxo-1H-pyridine-2-carbaldehyde is distinct and informative. ^1H and ^{13}C NMR spectroscopy provide the core structural framework, IR spectroscopy confirms the presence of key functional groups and the dominant keto-tautomer, and mass spectrometry verifies the molecular weight and assists in structural confirmation through fragmentation patterns. Together, these techniques provide a robust and self-validating system for the complete characterization of this important heterocyclic compound, which is essential for its application in research and development.

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